molecular formula C16H15N5O B5873928 N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

カタログ番号 B5873928
分子量: 293.32 g/mol
InChIキー: IUQZNKOMNUJIFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as ETB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETB belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of pharmacological activities.

作用機序

The mechanism of action of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to interact with various receptors and enzymes in the body, including the cannabinoid receptor CB1, the sigma-1 receptor, and the monoamine oxidase enzyme.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects, including:
1. Modulation of neurotransmitter levels: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
2. Inhibition of pro-inflammatory cytokines: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the development of various inflammatory diseases.
3. Inhibition of voltage-gated sodium channels: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.

実験室実験の利点と制限

N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to possess high potency in various pharmacological assays, making it a promising candidate for drug development.
2. Wide range of pharmacological activities: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to possess a wide range of pharmacological activities, making it a versatile tool for scientific research.
3. Easy synthesis: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized using a simple and straightforward method, making it easily accessible for scientific research.
Some of the limitations of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide for lab experiments include:
1. Limited availability: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not widely available, making it difficult to obtain for scientific research.
2. Lack of toxicity data: The toxicity of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has not been extensively studied, making it difficult to determine its safety for use in lab experiments.
3. Limited information on mechanism of action: The mechanism of action of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, making it difficult to interpret the results of lab experiments.

将来の方向性

There are several future directions for the scientific research of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. Some of these directions include:
1. Development of new drugs: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has shown promise as a candidate for the development of new drugs for various diseases, including cancer and depression.
2. Elucidation of mechanism of action: Further studies are needed to elucidate the mechanism of action of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, which will help to better understand its pharmacological activities.
3. Toxicity studies: Further studies are needed to determine the toxicity of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, which will help to determine its safety for use in lab experiments and potential clinical applications.
4. Structural modification: Structural modification of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide may lead to the development of more potent and selective compounds with improved pharmacological activities.

合成法

The synthesis of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-ethylbenzoyl chloride with sodium azide to form 4-ethylphenyl azide, which is then reacted with 3-(1H-tetrazol-1-yl)aniline to yield N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. The reaction is carried out in the presence of a solvent such as dimethylformamide and a catalyst such as triethylamine. The yield of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide can be improved by optimizing the reaction conditions, such as reaction time, temperature, and the molar ratio of reactants.

科学的研究の応用

N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to possess a wide range of pharmacological activities, making it a promising candidate for the development of new drugs. Some of the scientific research applications of N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide include:
1. Anti-inflammatory activity: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
2. Anticancer activity: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
3. Antidepressant activity: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to possess antidepressant activity by increasing the levels of neurotransmitters such as serotonin and dopamine.
4. Anticonvulsant activity: N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to possess anticonvulsant activity by inhibiting the activity of voltage-gated sodium channels.

特性

IUPAC Name

N-(4-ethylphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-2-12-6-8-14(9-7-12)18-16(22)13-4-3-5-15(10-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQZNKOMNUJIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。